3-Fluoro-2,6-dimethylaniline CAS 27760-78-7 properties
3-Fluoro-2,6-dimethylaniline CAS 27760-78-7 properties
An In-Depth Technical Guide to 3-Fluoro-2,6-dimethylaniline (CAS 27760-78-7)
Executive Summary
3-Fluoro-2,6-dimethylaniline (CAS 27760-78-7) is a highly specialized, sterically hindered aniline derivative that has emerged as a critical building block in advanced medicinal chemistry and agrochemical development[1][2]. Characterized by its unique substitution pattern—ortho-methyl groups providing rigid conformational restriction and a meta-fluorine atom modulating electron density—this compound is instrumental in synthesizing highly selective kinase inhibitors, mitochondrial permeability transition pore (mPTP) modulators, and treatments for TDP-43 proteinopathies[3][4].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural design and practical benchtop execution. This guide details the physicochemical profiling, structural causality in drug design, and self-validating synthetic protocols required to leverage this molecule effectively.
Physicochemical Profiling and Structural Causality
Before deploying 3-Fluoro-2,6-dimethylaniline in a synthetic route, it is crucial to understand how its physical properties dictate its chemical behavior. The presence of the fluorine atom at the C3 position significantly alters the electron density of the aromatic ring, while the C2 and C6 methyl groups create a sterically demanding environment around the primary amine.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Fluoro-2,6-dimethylaniline |
| CAS Registry Number | 27760-78-7 |
| Molecular Formula | C8H10FN |
| Molecular Weight | 139.17 g/mol |
| Appearance | Colorless to light yellow liquid/solid |
| Commercial Purity | ≥ 95% - 97%[2] |
| SMILES | Nc1c(C)c(F)ccc1C |
Structural Causality in Drug Design
The strategic selection of 3-Fluoro-2,6-dimethylaniline as a core scaffold is driven by two primary pharmacological mechanisms:
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Conformational Locking: The di-ortho methyl substitution creates severe steric hindrance. When this aniline is converted into an amide (e.g., an acrylamide), the steric clash forces the amide plane to adopt a nearly orthogonal (perpendicular) conformation relative to the phenyl ring. This "locked" conformation reduces the entropic penalty upon binding to deep, narrow hydrophobic pockets in target proteins, thereby increasing binding affinity[3].
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Metabolic Stability & CYP450 Evasion: In central nervous system (CNS) drug development, unintended inhibition of Cytochrome P450 enzymes (specifically CYP2D6) can disrupt the synthesis of neurotransmitters like dopamine, leading to severe neurotoxic side effects. The highly electronegative fluorine atom at the C3 position withdraws electron density via the inductive effect, lowering the pKa of the aniline nitrogen. A less basic nitrogen coordinates poorly with the heme iron of CYP2D6, effectively engineering out off-target metabolic liabilities[4].
Synthetic Workflows in Drug Discovery
In the context of neurodegenerative diseases (such as ALS and FTD associated with TDP-43 proteinopathy), 3-Fluoro-2,6-dimethylaniline is frequently utilized to synthesize acrylamide-based mPTP modulators[3]. The synthesis of these complex therapeutic agents typically follows a two-step sequence: an initial amidation followed by a palladium-catalyzed Heck cross-coupling.
Synthetic workflow for 3-Fluoro-2,6-dimethylaniline and its acrylamide derivatives.
Protocol 1: Synthesis of N-(3-Fluoro-2,6-dimethylphenyl)acrylamide
Objective: To install the Michael acceptor moiety while preventing spontaneous polymerization.
Step-by-Step Methodology:
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Preparation: Charge an oven-dried, argon-purged round-bottom flask with 3-Fluoro-2,6-dimethylaniline (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
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Base Addition: Add Triethylamine (Et₃N, 1.5 equiv). Causality: Et₃N acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the weakly nucleophilic aniline.
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Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
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Electrophile Addition: Dissolve Acryloyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Slow addition at 0 °C is critical to suppress exothermic runaway and prevent the Michael addition of unreacted aniline to the newly formed acrylamide product.
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Reaction & IPC: Remove the ice bath and stir at room temperature for 2 hours.
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In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1, UV 254 nm). The product will exhibit a lower Rf than the starting aniline. Confirm via LC-MS (Expected[M+H]⁺ = 194).
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Workup: Quench with saturated aqueous NaHCO₃ to hydrolyze unreacted acid chloride. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Heck Cross-Coupling for Targeted Modulators
Objective: To couple the acrylamide intermediate with an aryl halide (e.g., an indazole derivative) to form the final therapeutic cinnamamide[3].
Step-by-Step Methodology:
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Preparation: In a thick-walled microwave vial or Schlenk tube, combine N-(3-Fluoro-2,6-dimethylphenyl)acrylamide (1.0 equiv) and the target Aryl Bromide (1.0 equiv).
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Catalyst & Solvent: Add Pd(dppf)Cl₂ (0.10 equiv) and Et₃N (3.00 equiv) in anhydrous Dimethylformamide (DMF). Causality: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand provides a large bite angle, which accelerates the oxidative addition of the aryl bromide and facilitates alkene insertion. DMF is chosen as a high-boiling, polar aprotic solvent necessary to dissolve complex heterocyclic bromides and withstand the high reaction temperature.
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Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which could rapidly deactivate the palladium catalyst.
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Heating: Seal the vessel and heat in an oil bath at 120 °C for 2 hours[3].
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IPC & Purification:
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IPC: Monitor via LC-MS for the disappearance of the acrylamide intermediate (m/z 194).
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Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify the residue via silica gel chromatography (THF/Petroleum Ether gradient)[3].
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Biological Pathway and Mechanism of Action
Derivatives synthesized from 3-Fluoro-2,6-dimethylaniline are potent modulators of the mitochondrial permeability transition pore (mPTP). In neurodegenerative conditions characterized by TDP-43 proteinopathy, pathological opening of the mPTP leads to the release of Cytochrome C into the cytosol, triggering a caspase cascade and ultimate neuronal apoptosis. The rigid cinnamamide derivatives act as allosteric modulators, preventing pore opening and restoring mitochondrial homeostasis[3].
Mechanism of mPTP modulation by 3-Fluoro-2,6-dimethylaniline derivatives.
Safety, Handling, and Toxicity
As with many halogenated aniline derivatives, 3-Fluoro-2,6-dimethylaniline requires stringent safety protocols[2]:
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Toxicity Profile: Anilines are known to cause methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin), which severely impairs oxygen transport in the blood. The fluorinated nature of this compound also increases the risk of skin sensitization and potential hepatotoxicity.
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Handling Directives: All manipulations must be conducted within a certified chemical fume hood. Operators must wear appropriate personal protective equipment (PPE), including chemical-resistant nitrile or butyl rubber gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container, protected from light and stored under an inert atmosphere (argon or nitrogen) at room temperature to prevent oxidative degradation[2].
References
- Source: google.
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Title: 3-Fluoro-2,6-dimethylaniline - MySkinRecipes Source: myskinrecipes.com URL:[Link]
- Source: google.
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Title: 27760-78-7,3-Fluoro-2,6-dimethylaniline-AccelaChem|AccelaChemBio Source: accelachem.com URL:[Link]
Sources
- 1. 3-Fluoro-2,6-dimethylaniline [myskinrecipes.com]
- 2. 27760-78-7,3-Fluoro-2,6-dimethylaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. US12497359B2 - Acrylamide derivatives - Google Patents [patents.google.com]
- 4. WO2022049376A1 - Novel compounds - Google Patents [patents.google.com]
